Cas no 56297-79-1 ((2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one)

56297-79-1 structure
Nombre del producto:(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Propiedades químicas y físicas
Nombre e identificación
-
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-, (S)-
- (-)-Demethoxymatteucinol
- (2S)-5,7-Dihydroxy-6,8-dimethylflavanone
- 2S-Demethoxymatteucinol
- 6,8-Dimethylpinocembrin
- Demethoxymatteucinol
- LMPK12140192
- 5,7-dihydroxy-6,8-dimethylflavanone
- (S)-5,7-Dihydroxy-6,8-dimethylflavanone
- HMS3330M12
- 5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
- desmethoxy-matteucinol
- Desmethoxymatteucinol
- SCHEMBL664144
- CHEBI:172517
- BDBM50278269
- HMS2213L09
- CHEBI:70664
- 56297-79-1
- AKOS040763206
- SMR001397201
- MLS002473099
- 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- HAIHGFWQOPJMPV-ZDUSSCGKSA-N
- (2S)-2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-4H-1-benzopyran-4-one
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
- DTXSID10971737
- (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-chroman-4-one
- CHEMBL53439
- NCGC00247485-01
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-2-phenyl-, (2S)-
- 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one #
- Q27138996
- (S)-5,7-Dihydroxy-6,8-dimethyl-2-phenylchroman-4-one
-
- Renchi: InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3
- Clave inchi: HAIHGFWQOPJMPV-UHFFFAOYSA-N
- Sonrisas: CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O
Atributos calculados
- Calidad precisa: 284.10488
- Masa isotópica única: 284.10485899g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 1
- Complejidad: 390
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 66.8Ų
Propiedades experimentales
- Denso: 1.307±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 202.5 ºC (ethanol ethyl acetate )
- Punto de ebullición: 524.1±50.0 °C at 760 mmHg
- Punto de inflamación: 197.3±23.6 °C
- Disolución: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 66.76
- Presión de vapor: 0.0±1.4 mmHg at 25°C
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6150-5 mg |
Demethoxymatteucinol |
56297-79-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN6150-1 mL * 10 mM (in DMSO) |
Demethoxymatteucinol |
56297-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6150-1 ml * 10 mm |
Demethoxymatteucinol |
56297-79-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN6150-5mg |
Demethoxymatteucinol |
56297-79-1 | 5mg |
¥ 3230 | 2024-07-20 |
(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one Literatura relevante
-
1. 144. The resolution of inactive alcohols by means of their esters with tartranilic acidF. Barrow,R. G. Atkinson J. Chem. Soc. 1939 638
-
V. S. Parmar,O. D. Tyagi,A. Malhotra,S. K. Singh,K. S. Bisht,R. Jain Nat. Prod. Rep. 1994 11 219
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3. A new optically active flavanone from the leaves of Rhododendron farrerae, tateH. R. Arthur J. Chem. Soc. 1955 3740
-
A. C. Jain,T. R. Seshadri Q. Rev. Chem. Soc. 1956 10 169
-
5. 127. An examination of the rutaceae of Hong Kong. Part I. Flavonoid glycosides from Zanthoxylum species and the occurrence of optically active hesperetinH. R. Arthur,W. H. Hui,C. N. Ma J. Chem. Soc. 1956 632
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